molecular formula C11H14ClN B1465007 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-17-0

8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1465007
M. Wt: 195.69 g/mol
InChI Key: HTAZLKVIDBIQSZ-UHFFFAOYSA-N
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Description

“8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil .


Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The reaction is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .

Scientific Research Applications

Synthesis and Chemical Transformations

Research demonstrates various methods for synthesizing derivatives of tetrahydroquinolines, including 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. Williamson and Ward (2005) explored the cyclization of N-(1,1-dimethylpropargyl) anilines to yield 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, leading to chlorination and epoxidation processes, contributing to the understanding of the reactivity of the double bond in the heterocyclic ring of these compounds (Williamson & Ward, 2005). Similarly, Hargitai et al. (2018) investigated the synthesis of barely accessible 8-chloro-3,4-dihydroisoquinoline, exploring directed ortho-lithiation and Friedel-Crafts reactions, leading to the development of novel 1,2,3,4-tetrahydroisoquinoline derivatives for potential drug synthesis (Hargitai et al., 2018).

Potential Biological Activity

Research into tetrahydroquinolines has also indicated their potential biological activity. A study by Bunce, Cain, and Cooper (2013) discussed the synthesis of tetrahydroquinolines with gem-dimethyl substituents at C4, revealing their activity as peroxisome proliferator-activated receptor agonists and potential in the treatment of type-2 diabetes (Bunce, Cain, & Cooper, 2013). Additionally, Aghekyan et al. (2017) synthesized new propan-2-ol derivatives of tetrahydroisoquinoline, showing moderate adrenergic blocking and sympatholytic activities, indicating their potential therapeutic uses (Aghekyan et al., 2017).

properties

IUPAC Name

8-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAZLKVIDBIQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232766
Record name 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

1187933-17-0
Record name 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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